molecular formula C7H6N4O B13093541 2-Cyano-2-(pyrazin-2-yl)acetamide

2-Cyano-2-(pyrazin-2-yl)acetamide

Cat. No.: B13093541
M. Wt: 162.15 g/mol
InChI Key: JYTFKUVZWPLSQA-UHFFFAOYSA-N
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Description

2-Cyano-2-(pyrazin-2-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The presence of both the cyano and acetamide functional groups makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(pyrazin-2-yl)acetamide typically involves the reaction of pyrazine-2-carboxylic acid with cyanoacetamide under specific conditions. One common method is the direct treatment of pyrazine-2-carboxylic acid with cyanoacetamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(pyrazin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Condensation Reactions: Typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Substitution Reactions: Often performed using nucleophiles like primary amines or thiols in the presence of a catalyst such as triethylamine.

    Cyclization Reactions: These reactions may require heating and the use of a solvent like ethanol or acetonitrile.

Major Products Formed

Scientific Research Applications

2-Cyano-2-(pyrazin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-2-(pyrazin-2-yl)acetamide is primarily based on its ability to interact with various biological targets. The cyano and acetamide groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the compound can undergo metabolic transformations to produce active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: A simpler analog that lacks the pyrazinyl group.

    2-Cyano-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-Cyano-2-(quinolin-2-yl)acetamide: Contains a quinoline ring, offering different electronic and steric properties.

Uniqueness

2-Cyano-2-(pyrazin-2-yl)acetamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and potential biological activities. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

2-cyano-2-pyrazin-2-ylacetamide

InChI

InChI=1S/C7H6N4O/c8-3-5(7(9)12)6-4-10-1-2-11-6/h1-2,4-5H,(H2,9,12)

InChI Key

JYTFKUVZWPLSQA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(C#N)C(=O)N

Origin of Product

United States

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